N-Oleoyl-L-Serine
N-Oleoyl-L-Serine
N-oleoyl-L-serine is an L-serine derivative resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-serine. It has a role as a bone density conservation agent and a mouse metabolite. It is a L-serine derivative and a N-(fatty acyl)-L-alpha-amino acid. It is functionally related to an oleic acid. It is a conjugate acid of a N-oleoyl-L-serinate.
N-Oleoyl-L-Serine is a natural product found in Brassica napus with data available.
N-Oleoyl-L-Serine is a natural product found in Brassica napus with data available.
Brand Name:
Vulcanchem
CAS No.:
107743-37-3
VCID:
VC0155417
InChI:
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O
Molecular Formula:
C21H39NO4
Molecular Weight:
369.5 g/mol
N-Oleoyl-L-Serine
CAS No.: 107743-37-3
Cat. No.: VC0155417
Molecular Formula: C21H39NO4
Molecular Weight: 369.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-oleoyl-L-serine is an L-serine derivative resulting from the formal condensation of the carboxy group of oleic acid with the amino group of L-serine. It has a role as a bone density conservation agent and a mouse metabolite. It is a L-serine derivative and a N-(fatty acyl)-L-alpha-amino acid. It is functionally related to an oleic acid. It is a conjugate acid of a N-oleoyl-L-serinate. N-Oleoyl-L-Serine is a natural product found in Brassica napus with data available. |
|---|---|
| CAS No. | 107743-37-3 |
| Molecular Formula | C21H39NO4 |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | (2S)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26)/b10-9-/t19-/m0/s1 |
| Standard InChI Key | MBDKGXAMSZIDKF-VJIACCKLSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CO)C(=O)O |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
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